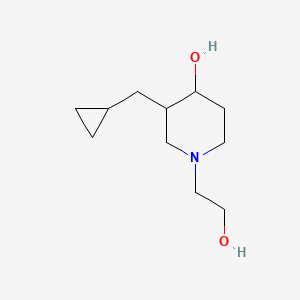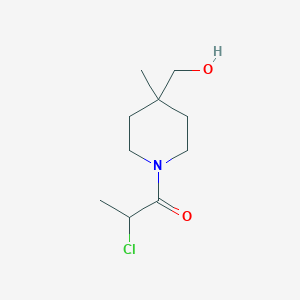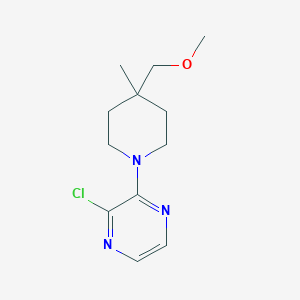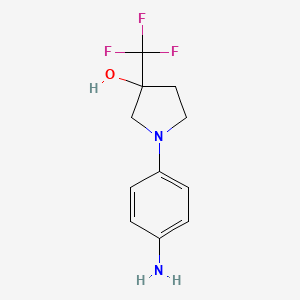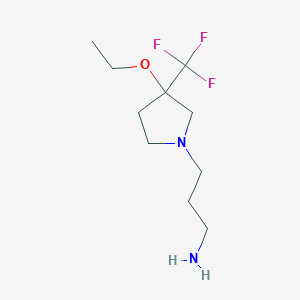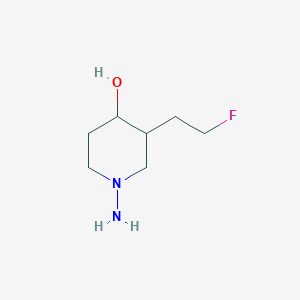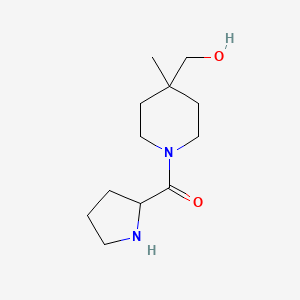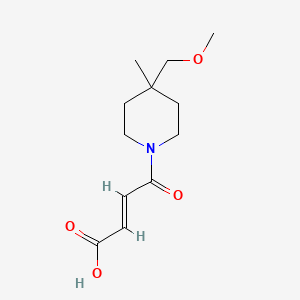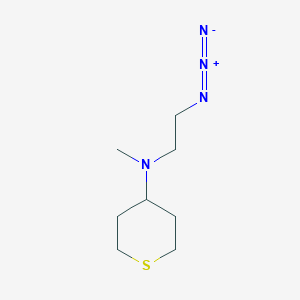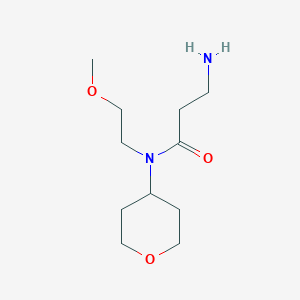![molecular formula C12H12N2O2S B1491558 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidin-2,4-dion CAS No. 2098036-02-1](/img/structure/B1491558.png)
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
The compound “3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The cyclopropyl group is a three-membered carbon ring. The exact properties and applications of this compound would depend on its specific structure and any functional groups present.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the attachment of the cyclopropyl and thiophen-2-ylmethyl groups. There are many methods for synthesizing pyrimidines, including the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The attachment of the cyclopropyl and thiophen-2-ylmethyl groups would likely involve further steps, but without specific information, it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the presence of any functional groups. Pyrimidines can undergo a variety of reactions, including substitutions and additions . Thiophenes can also participate in various reactions, often involving the sulfur atom .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie zum Beispiel die hier beschriebene Verbindung, sind aufgrund ihres Potenzials als biologisch aktive Verbindungen bei vielen Wissenschaftlern von Interesse . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Korrosionsschutzmittel
Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt . Die einzigartigen Eigenschaften dieser Verbindungen können dazu beitragen, Metalle und andere Materialien vor Korrosion zu schützen.
Organische Halbleiter
Thiophen-vermittelte Moleküle, einschließlich “3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidin-2,4-dion”, spielen eine herausragende Rolle in der Weiterentwicklung von organischen Halbleitern . Diese Halbleiter werden in verschiedenen elektronischen Geräten eingesetzt.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden auch bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . OFETs sind eine Art von Transistor, der einen organischen Halbleiter in seinem Kanal verwendet.
Organische Leuchtdioden (OLEDs)
Thiophen-basierte Verbindungen werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs werden zur Herstellung von digitalen Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones verwendet.
Pharmazeutische Tests
Die Verbindung “this compound” steht für pharmazeutische Tests zur Verfügung . Dies deutet darauf hin, dass es potenzielle Anwendungen in der Medikamentenforschung und -entwicklung haben könnte.
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-7-8(6-10-2-1-5-17-10)13-12(16)14(11)9-3-4-9/h1-2,5,7,9H,3-4,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHURRDSPZUFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


